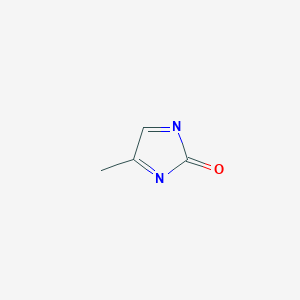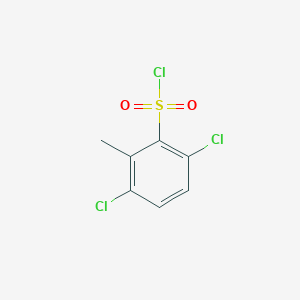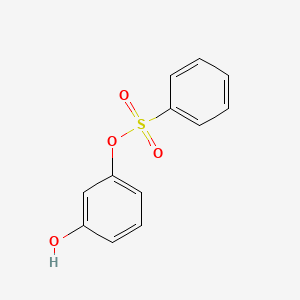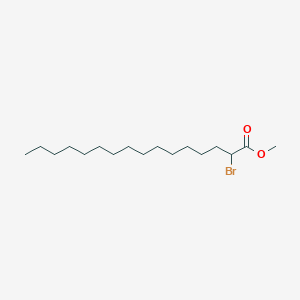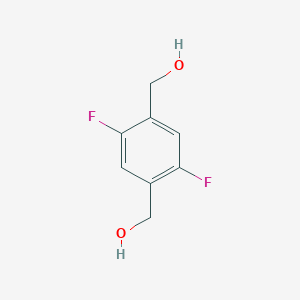
1,4-Benzenedimethanol, 2,5-difluoro-
Descripción general
Descripción
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is an organic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a paraxylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene typically involves the fluorination of paraxylene derivatives. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of alcohols to alkyl fluorides . This reagent is effective for the fluorination of paraxylene derivatives under mild conditions, providing high yields of the desired product.
Industrial Production Methods
Industrial production of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the fluorine atoms and hydroxyl groups, yielding simpler hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of paraxylene or partially reduced derivatives.
Substitution: Formation of various substituted paraxylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially altering their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-alpha,9-alpha-difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
- Difluoroalkanes
Uniqueness
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is unique due to its specific substitution pattern on the paraxylene backbone, which imparts distinct chemical and physical properties. The combination of hydroxyl and fluorine groups makes it a versatile compound for various applications, distinguishing it from other fluorinated compounds.
Propiedades
Fórmula molecular |
C8H8F2O2 |
|---|---|
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |
Clave InChI |
HZJCZHYTWNLVRT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)CO)F)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
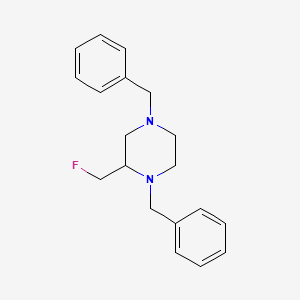
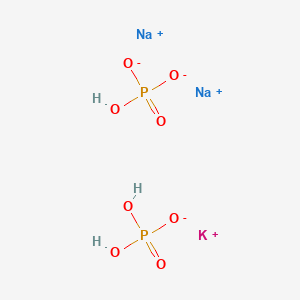
![[2-(2-Chloro-phenyl)-ethoxy]-acetic acid ethyl ester](/img/structure/B8301524.png)
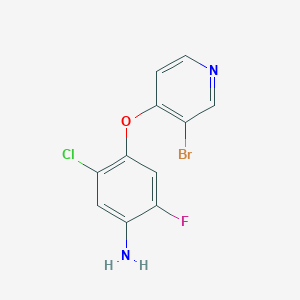

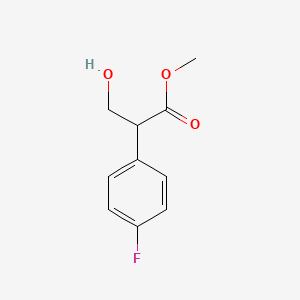
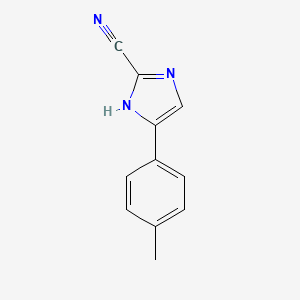
![1-[2-Chloro-4-(2,4-difluorophenoxy)phenyl]ethanone](/img/structure/B8301565.png)
